molecular formula C7H14O B156885 3,3-Diethyloxetane CAS No. 10196-39-1

3,3-Diethyloxetane

Cat. No. B156885
CAS RN: 10196-39-1
M. Wt: 114.19 g/mol
InChI Key: VFYHHERJNPKXIX-UHFFFAOYSA-N
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Description

3,3-Diethyloxetane is a cyclic organic compound with the molecular formula C6H12O. It is a colorless liquid that is commonly used as a solvent in chemical reactions. 3,3-Diethyloxetane has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,3-Diethyloxetane is not well understood, but it is believed to interact with various biological molecules and cellular processes. Some studies have suggested that 3,3-Diethyloxetane may have anti-inflammatory and antioxidant properties, although further research is needed to confirm these findings.

Biochemical And Physiological Effects

3,3-Diethyloxetane has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation in animal models, and to improve cognitive function in mice.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Diethyloxetane in laboratory experiments is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for various chemical reactions. However, its high cost and potential toxicity are limitations that must be taken into account when considering its use in experiments.

Future Directions

There are many potential future directions for research on 3,3-Diethyloxetane. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Diethyloxetane and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3,3-Diethyloxetane involves the reaction between ethylene oxide and diethylamine. The reaction is typically carried out under high pressure and high temperature conditions, and the resulting product is purified through distillation and other separation techniques.

Scientific Research Applications

3,3-Diethyloxetane has been used in a variety of scientific research applications, including as a solvent in chemical reactions, as a component in the synthesis of pharmaceuticals and other organic compounds, and as a model system for studying the behavior of cyclic organic compounds.

properties

CAS RN

10196-39-1

Product Name

3,3-Diethyloxetane

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3,3-diethyloxetane

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3

InChI Key

VFYHHERJNPKXIX-UHFFFAOYSA-N

SMILES

CCC1(COC1)CC

Canonical SMILES

CCC1(COC1)CC

Other CAS RN

10196-39-1

synonyms

3,3-Diethyloxetane

Origin of Product

United States

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